molecular formula C8H10ClNOS B12954237 2-(tert-Butyl)thiazole-5-carbonyl chloride

2-(tert-Butyl)thiazole-5-carbonyl chloride

Cat. No.: B12954237
M. Wt: 203.69 g/mol
InChI Key: MKYWBBTVPBJPRK-UHFFFAOYSA-N
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Description

2-(tert-Butyl)thiazole-5-carbonyl chloride is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a tert-butyl group attached to the thiazole ring, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)thiazole-5-carbonyl chloride typically involves the reaction of thiazole derivatives with tert-butyl groups under specific conditions. One common method includes the chlorination of 2-(tert-Butyl)thiazole-5-carboxylic acid using thionyl chloride or oxalyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors. These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)thiazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dichloromethane (DCM), at room temperature or slightly elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-(tert-Butyl)thiazole-5-carboxamide derivative, while oxidation might produce a sulfoxide or sulfone derivative.

Scientific Research Applications

2-(tert-Butyl)thiazole-5-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Researchers investigate its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)thiazole-5-carbonyl chloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, the presence of the tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)thiazole-5-carboxylic acid: This compound is a precursor to 2-(tert-Butyl)thiazole-5-carbonyl chloride and shares similar structural features.

    2-(tert-Butyl)thiazole-5-carboxamide: Formed through nucleophilic substitution reactions, this compound has similar reactivity but different functional groups.

    Thiazole-5-carbonyl chloride: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which enhances its stability and influences its reactivity. This structural feature makes it a valuable intermediate in the synthesis of various thiazole derivatives and other heterocyclic compounds.

Properties

Molecular Formula

C8H10ClNOS

Molecular Weight

203.69 g/mol

IUPAC Name

2-tert-butyl-1,3-thiazole-5-carbonyl chloride

InChI

InChI=1S/C8H10ClNOS/c1-8(2,3)7-10-4-5(12-7)6(9)11/h4H,1-3H3

InChI Key

MKYWBBTVPBJPRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C(=O)Cl

Origin of Product

United States

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